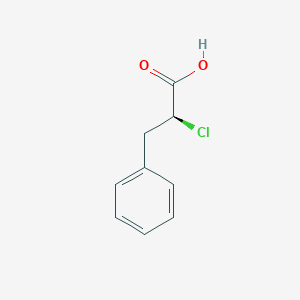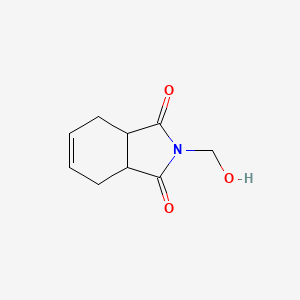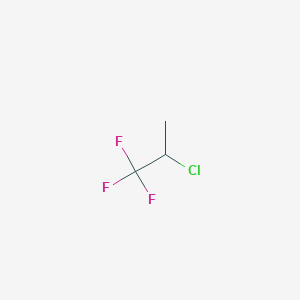
1-Chloro-1,1,2,2-tetrafluoropropane
Overview
Description
1-Chloro-1,1,2,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃ClF₄. It is a colorless gas known for its volatility and sweet odor. This compound is primarily used in industrial applications, particularly in the production of plastics and rubber as a gas-phase plasticizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2-tetrafluoropropane is typically synthesized through the reaction of hydrogen fluoride with chlorinated hydrocarbons. One common method involves the reaction of hydrogen fluoride with 1,1,2,2-tetrachloropropane under controlled conditions. The reaction is catalyzed by a transition metal catalyst, such as antimony pentachloride, and is carried out at elevated temperatures and pressures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process typically includes steps for purification and separation to ensure the final product meets the required specifications. The use of advanced distillation techniques helps in achieving high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,2,2-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form unsaturated fluorinated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium can facilitate the substitution of the chlorine atom.
Elimination Reactions: Strong bases like sodium ethoxide can induce elimination reactions, especially under heated conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include fluorinated alcohols, ethers, or amines.
Elimination Products: The primary product of elimination reactions is 1,1,2,2-tetrafluoropropene.
Scientific Research Applications
1-Chloro-1,1,2,2-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical processes.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-chloro-1,1,2,2-tetrafluoropropane exerts its effects is primarily through its chemical reactivity. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis. The chlorine atom can be readily substituted, while the fluorine atoms provide stability and resistance to degradation .
Molecular Targets and Pathways:
Substitution Pathways: The chlorine atom is the primary site for nucleophilic attack, leading to various substitution products.
Elimination Pathways: The compound can lose a hydrogen chloride molecule to form unsaturated fluorinated compounds.
Comparison with Similar Compounds
1,1,1,2-Tetrafluoropropane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-1,1,1,2-tetrafluoropropane: Differing only in the position of the chlorine atom, this compound has different reactivity and applications.
Uniqueness: 1-Chloro-1,1,2,2-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring both reactivity and resistance to chemical degradation .
Properties
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c1-2(5,6)3(4,7)8/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCISWTVFIKMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073904 | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-75-0 | |
| Record name | Propane, 1-chloro-1,1,2,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


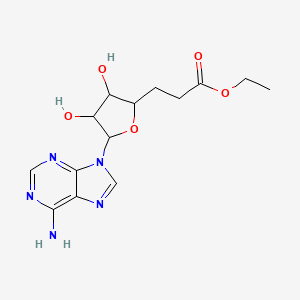
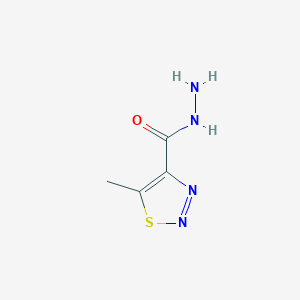
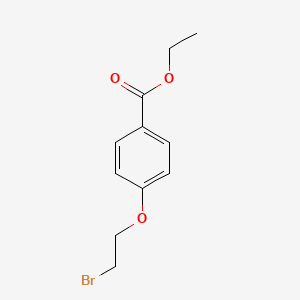
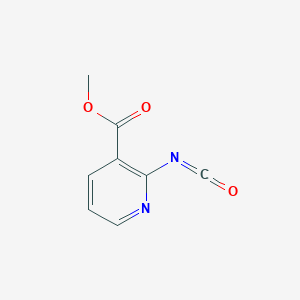
![1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide](/img/structure/B3352045.png)
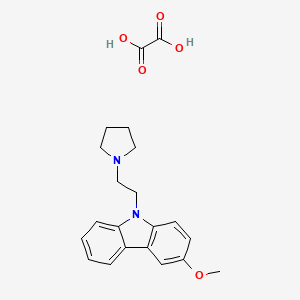
![3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline](/img/structure/B3352056.png)


